6-(2,4-dichlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
6-(2,4-dichlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with phenyl and dichlorophenyl substituents. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dichlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with 2-aminopyridine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dichlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-(2,4-dichlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: Compounds with similar core structures but different substituents.
Phenyl-substituted pyrazoles: Compounds with phenyl groups attached to the pyrazole ring.
Dichlorophenyl derivatives: Compounds with dichlorophenyl groups attached to different heterocyclic cores.
Uniqueness
6-(2,4-dichlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific combination of substituents and fused ring structure, which imparts distinct chemical and biological properties
Biological Activity
The compound 6-(2,4-dichlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a member of the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H13Cl2N2O, and it features a pyrazolo[3,4-b]pyridine core substituted with a dichlorophenyl group and a phenyl group. The presence of these substituents is crucial for its biological activity.
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class often exhibit their biological effects through the inhibition of specific enzymes and pathways:
- Cyclin-dependent Kinase (CDK) Inhibition : Similar compounds have been identified as potent inhibitors of CDKs, which play a critical role in cell cycle regulation. This inhibition is particularly relevant in cancer therapy where uncontrolled cell proliferation is a hallmark of malignancy .
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazolo[3,4-b]pyridines:
- In vitro Studies : In vitro assays have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit the growth of breast cancer cells by inducing apoptosis through CDK inhibition .
- In vivo Studies : Animal models have further validated these findings, showcasing reduced tumor growth rates when treated with pyrazolo[3,4-b]pyridine derivatives. These studies suggest that the compound could serve as a candidate for further development in oncology .
Antimicrobial Activity
Emerging research highlights the potential antimicrobial properties of this compound:
- Mycobacterium tuberculosis : A recent study explored the activity of pyrazolo[3,4-b]pyridines against Mycobacterium tuberculosis, indicating promising results in inhibiting bacterial growth. The structural modifications were found to enhance potency against resistant strains .
Table 1: Summary of Biological Activities
Table 2: Comparison with Other Pyrazolo Compounds
Case Studies
- Breast Cancer Treatment : A clinical trial involving patients with ER-positive breast cancer utilized a structurally similar CDK inhibitor. Results indicated significant tumor reduction and manageable side effects, paving the way for further exploration into pyrazolo derivatives as therapeutic agents in oncology .
- Tuberculosis Resistance : Research on resistant strains of Mycobacterium tuberculosis revealed that certain pyrazolo derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting a potential new avenue for treatment in drug-resistant cases .
Properties
Molecular Formula |
C18H11Cl2N3O |
---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
6-(2,4-dichlorophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C18H11Cl2N3O/c19-11-6-7-13(15(20)10-11)16-9-8-14-17(21-16)22-23(18(14)24)12-4-2-1-3-5-12/h1-10H,(H,21,22) |
InChI Key |
SJVUOTYBXVACIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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